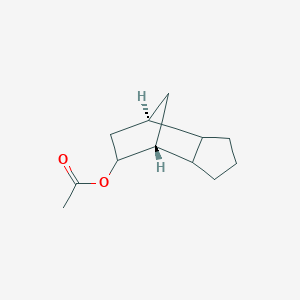

Tricyclodecanyl acetate

Description

Contextualization within Polycyclic Organic Chemistry and Ester Chemistry

The chemical nature of tricyclodecanyl acetate (B1210297) places it at the intersection of two significant domains of organic chemistry: polycyclic organic chemistry and ester chemistry.

Ester Chemistry involves the study of esters, which are organic compounds formed from the reaction of a carboxylic acid and an alcohol. ebsco.com This reaction, known as esterification, results in a characteristic functional group where a carbonyl group is bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. ebsco.com Esters are known for their diverse applications, ranging from fragrances and flavorings to their role as monomers in polymer synthesis. ebsco.com

Tricyclodecanyl acetate is specifically the acetate ester of a tricyclodecanol. It is synthesized from a tricyclic alcohol and acetic acid, or through the acid-catalyzed addition of a carboxylic acid to dicyclopentadiene (B1670491). google.com This combination results in a molecule with a bulky, rigid polycyclic core and a reactive ester functional group, a structure that drives its utility in various research areas.

Historical Trajectory of Academic Inquiry into Tricyclic Acetate Chemistry

The academic and industrial inquiry into tricyclic acetates is closely linked to their application in specific industries, most notably fragrances and materials science. While the broader class of tricyclic compounds, particularly those used as antidepressants, has a long history dating back to the 1950s, the focused study of simpler tricyclic acetates like this compound for other purposes is more recent. nih.govrsdjournal.orgpsychologytoday.com

The use of tricyclodecenyl acetate, a closely related compound, as a fragrance ingredient has been documented in toxicological and dermatological reviews published around 2008. nih.gov This indicates that its properties and safety for use in consumer products were under investigation during this period. The Research Institute for Fragrance Materials (RIFM) has formally assessed the safety of this compound, underscoring its relevance to the fragrance industry. fragranceconservatory.comfragrancesafetypanel.org

In the realm of polymer and materials science, patents from the early 2000s describe the synthesis and application of tricyclodecanyl esters. For instance, a 2008 patent details an economical process for producing tricyclodecenyl esters for the fragrance industry. google.com Research has also explored the incorporation of the tricyclodecane moiety into polymers to enhance their physical properties. researchgate.net These developments highlight a period of active research and commercialization focused on harnessing the unique structural characteristics of tricyclic acetates.

Fundamental Research Questions and Significance of this compound Studies

The study of this compound and its derivatives is driven by several fundamental research questions related to its structure and function. Its significance lies in its utility as a model compound for understanding structure-property relationships and in its direct applications.

A primary area of investigation is its use as a fragrance ingredient . fragranceconservatory.com this compound is known to impart herbal and green notes to scents. fragranceconservatory.com The fundamental research questions in this context revolve around:

How does the rigid tricyclic structure influence its interaction with olfactory receptors?

What is the relationship between its isomeric form and its scent profile and intensity?

How can its synthesis be optimized for purity and cost-effectiveness for commercial use? google.com

In materials science , tricyclodecane derivatives are significant as monomers for creating high-performance polymers, such as polyesters and polyacrylates. The rigid and bulky tricyclic structure can impart desirable properties to these materials. researchgate.net Key research questions include:

How does the incorporation of the tricyclodecane ring affect the thermal stability, mechanical strength, and optical properties of polymers? researchgate.net

What is the impact of the tricyclic group on the polymer's glass transition temperature, water absorption, and dielectric constant? researchgate.net

Can these monomers be used to create advanced materials for microelectronics, optoelectronics, or biocompatible applications like dental resins? researchgate.net

Studies have shown that incorporating a tricycloalkyl substituent into a methacrylate (B99206) polymer can improve thermal stability and provide high transparency compared to standard polymers like polymethyl methacrylate (PMMA). researchgate.net Furthermore, these modified polymers exhibit reduced water absorption and a lower dielectric constant, making them promising for specialized applications. researchgate.net The synthesis of such compounds, for example, through the Diels-Alder reaction, is also an active area of research to produce novel materials. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | nih.gov |

| Molecular Weight | 194.27 g/mol | nih.gov |

| IUPAC Name | [(1R,7R)-8-tricyclo[5.2.1.0²,⁶]decanyl] acetate | nih.gov |

| CAS Number | 64001-15-6 | fragranceconservatory.comnih.gov |

| Appearance | Not specified | |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Research Findings on Tricyclodecane-Derived Methacrylate Polymers

| Property | Finding | Significance | Source |

| Thermal Stability | Incorporation of a tricycloalkyl substituent improves thermal stability compared to PMMA. | Enhanced durability for applications requiring heat resistance. | researchgate.net |

| Optical Properties | Provides high transparency in the UV-visible region. | Suitable for optical applications like lenses and coatings. | researchgate.net |

| Mechanical Properties | Improved mechanical properties. | Increased strength and toughness of the material. | researchgate.net |

| Coefficient of Thermal Expansion (CTE) | Reduced CTE. | Better dimensional stability with temperature changes. | researchgate.net |

| Water Absorption | Reduced water absorption. | Improved performance in humid environments. | researchgate.net |

| Dielectric Constant | Reduced dielectric constant. | Potential for use in microelectronics as an insulating material. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

64001-15-6 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl] acetate |

InChI |

InChI=1S/C12H18O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h8-12H,2-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |

InChI Key |

YKFHIJHJBUDXFP-FTLHOPIBSA-N |

Isomeric SMILES |

CC(=O)OC1C[C@H]2C[C@@H]1C3C2CCC3 |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2CCC3 |

Origin of Product |

United States |

Synthetic Methodologies for Tricyclodecanyl Acetate and Its Structural Analogues

Classical and Established Synthetic Pathways to the Tricyclic Carbon Skeleton

The synthesis of tricyclodecanyl acetate (B1210297) fundamentally relies on the initial construction of its rigid tricyclo[5.2.1.02,6]decane core. Following the successful formation of this skeleton, the acetate functionality is introduced via esterification.

The most prevalent and industrially significant method for assembling the tricyclo[5.2.1.02,6]decane framework is through the Diels-Alder reaction of cyclopentadiene (B3395910). At elevated temperatures, two molecules of cyclopentadiene undergo a [4+2] cycloaddition to form dicyclopentadiene (B1670491), which contains the essential tricyclic skeleton. This dimerization is a reversible process, and dicyclopentadiene can be "cracked" back to cyclopentadiene by heating.

Further elaboration of dicyclopentadiene is often required to achieve the saturated tricyclane skeleton. This is typically accomplished through catalytic hydrogenation. A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. The hydrogenation process saturates the double bonds within the dicyclopentadiene molecule, yielding the stable endo- or exo-tricyclo[5.2.1.02,6]decane (also known as tetrahydrodicyclopentadiene). researchgate.net The stereochemistry of the final product can be influenced by the reaction conditions and the catalyst used. For instance, isomerization from the endo to the more stable exo isomer can be achieved using catalysts like immobilized AlCl3. researchgate.net

An alternative pathway to functionalized tricyclodecane systems involves the hydroformylation of dicyclopentadiene. google.com This process introduces formyl groups, which can then be hydrogenated to hydroxymethyl groups, providing a handle for further synthetic modifications. google.com

Table 1: Selected Catalysts and Conditions for Tricyclo[5.2.1.02,6]decane Synthesis

| Precursor | Reaction | Catalyst | Conditions | Product | Reference |

| Cyclopentadiene | Dimerization | Thermal | ~150-200 °C | Dicyclopentadiene | |

| Dicyclopentadiene | Hydrogenation | Pd/C | H2, pressure | endo/exo-Tricyclo[5.2.1.02,6]decane | researchgate.net |

| endo-Tricyclo[5.2.1.02,6]decane | Isomerization | Immobilized AlCl3 | Solvent, heat | exo-Tricyclo[5.2.1.02,6]decane | researchgate.net |

| Dicyclopentadiene | Hydroformylation | Rhodium complex | Synthesis gas | Formyl-tricyclo[5.2.1.02,6]decene | google.com |

Once the corresponding tricyclodecanol is obtained, the acetate group is introduced via esterification. This is a standard transformation in organic synthesis, and several methods can be employed.

A widely used method is the reaction of the tricyclodecanol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. iloencyclopaedia.org This reaction is often catalyzed by a base, like triethylamine (B128534) or pyridine (B92270), which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). google.com The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acetylating agent.

For example, 8-alkyl-8-tricyclodecanol can be reacted with acryloyl chloride in the presence of triethylamine to form the corresponding acrylate (B77674) ester. google.com A similar approach can be used with acetyl chloride or acetic anhydride to yield the acetate ester. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields and purity.

Table 2: Common Esterification Methods for Acetate Synthesis

| Alcohol | Acetylating Agent | Catalyst/Base | Typical Solvent | Byproduct | Reference |

| R-OH | Acetic Anhydride | Pyridine, DMAP | Dichloromethane | Acetic Acid | |

| R-OH | Acetyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | Triethylammonium chloride | google.com |

| R-OH | Acetic Acid | Sulfuric Acid (cat.) | Toluene (with Dean-Stark) | Water | iloencyclopaedia.org |

Contemporary and Stereoselective Synthesis Approaches for Tricyclodecanyl Acetate

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For a molecule like this compound, which possesses multiple stereocenters, the development of stereoselective syntheses is of paramount importance.

The development of enantioselective methods for the synthesis of the tricyclodecane framework is a significant area of research. wikipedia.org Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, offers a powerful strategy to access enantiomerically pure or enriched this compound. nobelprize.org

One potential application of asymmetric catalysis is in the initial Diels-Alder reaction. Chiral Lewis acids or organocatalysts can be used to influence the facial selectivity of the cycloaddition between cyclopentadiene and a suitable dienophile, leading to a non-racemic dicyclopentadiene derivative. While specific examples for the dimerization of cyclopentadiene itself are less common, the principle has been widely applied to other Diels-Alder reactions.

Furthermore, chiral catalysts can be employed in the hydrogenation step. Chiral rhodium or ruthenium complexes, for instance, are known to effect enantioselective hydrogenation of certain olefins, and similar technology could potentially be applied to the desymmetrization of dicyclopentadiene or its derivatives. nobelprize.org

Modern cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, provide powerful tools for the construction of complex molecular architectures from simpler building blocks. acs.orgacs.org While not the most direct route to the saturated tricyclodecane core, these methods could be strategically employed in the synthesis of functionalized analogues or precursors.

For instance, a suitably functionalized cyclopentene (B43876) derivative could be coupled with another cyclic fragment using a palladium-catalyzed reaction to assemble a precursor that can then undergo an intramolecular cyclization to form the tricyclic system. A Negishi coupling has been used to combine advanced building blocks for the synthesis of a different tricyclic scaffold. nih.gov This highlights the potential of such reactions in complex molecule synthesis.

Nickel-catalyzed intramolecular couplings have also emerged as a powerful tool for constructing polycyclic systems. researchgate.net For example, the intramolecular coupling of an imine and an alkene has been used to create tricyclic indole (B1671886) derivatives. researchgate.net While mechanistically different, this showcases the potential of modern catalytic methods to forge complex ring systems.

Precursor Chemistry and Functional Group Interconversions Leading to this compound

The synthesis of this compound is not only about the key bond-forming reactions but also relies heavily on the strategic manipulation of functional groups. The choice of starting materials and the sequence of functional group interconversions are crucial for an efficient and successful synthesis.

A common precursor to tricyclodecanyl derivatives is tricyclodecanone. google.com For example, tricyclodecan-8-one can be reacted with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, to introduce an alkyl group and form a tertiary alcohol. google.com This alcohol can then be esterified to the corresponding acetate.

Alternatively, starting from dicyclopentadiene, a sequence of hydroformylation and hydrogenation can yield dihydroxymethyl-tricyclo[5.2.1.02.6]decane. google.comnih.gov This diol could then be selectively protected and manipulated to yield a mono-alcohol for subsequent acetylation.

Synthesis from Tricyclodecan-8-one via Alkyl Grignard or Alkyl Lithium Reagents

The initial step in the synthesis of 8-alkyl-8-tricyclodecanyl esters is the reaction of tricyclodecan-8-one with an alkyl Grignard reagent or an alkyl lithium reagent. google.com This classic organometallic reaction introduces an alkyl group to the carbonyl carbon at the 8-position of the tricyclodecan-8-one, resulting in the formation of 8-alkyl-8-tricyclodecanol. google.comwikipedia.org The general reaction is depicted below:

Tricyclodecan-8-one + R-MgX (or R-Li) → 8-alkyl-8-tricyclodecanol

Where 'R' is typically a methyl or ethyl group, and 'X' is a halogen (Cl or Br). google.com

The selection of the Grignard reagent, such as ethyl magnesium bromide or ethyl magnesium chloride, is crucial for optimizing the reaction yield and minimizing side reactions. google.com The reaction is performed under anhydrous conditions, as the presence of water would quench the Grignard reagent, preventing it from attacking the carbonyl group. wikipedia.org

In a typical laboratory procedure, a solution of the Grignard reagent in an anhydrous solvent like tetrahydrofuran (THF) is prepared and cooled. google.com Tricyclodecan-8-one is then added dropwise to this solution. google.com The reaction mixture is stirred for several hours at room temperature to ensure completion. google.com Following the reaction, the mixture is worked up by removing the excess solvent, neutralizing with a dilute acid (like sulfuric acid), and extracting the product with an organic solvent such as diethyl ether. google.com The crude 8-alkyl-8-tricyclodecanol is then purified using column chromatography. google.comgoogle.com

Table 1: Reaction Parameters for the Synthesis of 8-ethyl-8-tricyclodecanol

| Parameter | Value |

| Starting Material | Tricyclodecan-8-one |

| Reagent | Ethyl magnesium bromide in THF |

| Reaction Temperature | 0°C initially, then room temperature |

| Reaction Time | ~12 hours |

| Purification Method | Column Chromatography |

| Yield | ~70% |

Data compiled from patent literature. google.comgoogle.com

Subsequent Acrylation and Diels-Alder Reactions for Tricyclodecanyl Acrylate Analogues

The 8-alkyl-8-tricyclodecanol intermediate serves as a precursor for the synthesis of various esters, including acrylate analogues. google.com The acrylation is achieved by reacting the alcohol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. google.com

8-alkyl-8-tricyclodecanol + Acryloyl Chloride → 8-alkyl-8-tricyclodecanyl acrylate

This reaction is typically carried out in a solvent like THF. google.com The resulting 8-alkyl-8-tricyclodecanyl acrylate can then be purified by column chromatography, with reported yields around 80%. google.com

These acrylate analogues can further undergo a [4+2] cycloaddition, specifically the Diels-Alder reaction, to generate more complex polycyclic structures. google.com In this reaction, the acrylate acts as the dienophile, reacting with a conjugated diene, such as cyclopentadiene. google.comsciforum.net

8-alkyl-8-tricyclodecanyl acrylate + Cyclopentadiene → 8-alkyl-8-tricyclodecanyl 5-norbornene-2-carboxylate

The Diels-Alder reaction is often facilitated by heating the reactants in a suitable solvent. google.comsciforum.net Lewis acids can also be employed as catalysts to accelerate the reaction and enhance its regio- and stereoselectivity. nih.gov The reaction between 8-ethyl-8-tricyclodecanyl acrylate and cyclopentadiene, for instance, is stirred at elevated temperatures for an extended period to ensure the formation of the desired norbornene-containing product. google.com

Table 2: Synthesis and Reaction of 8-ethyl-8-tricyclodecanyl acrylate

| Step | Reactants | Product | Yield |

| Acrylation | 8-ethyl-8-tricyclodecanol, Acryloyl Chloride | 8-ethyl-8-tricyclodecanyl acrylate | 80% |

| Diels-Alder | 8-ethyl-8-tricyclodecanyl acrylate, Cyclopentadiene | 8-ethyl-8-tricyclodecanyl 5-norbornene-2-carboxylate | - |

Data compiled from patent literature. google.comgoogle.com

General Acetate Derivatization of Hydroxyl Groups in Polycyclic Systems

The conversion of the hydroxyl group in the 8-alkyl-8-tricyclodecanol intermediate to an acetate ester is a common derivatization technique. caltech.educaltech.edu This acylation reaction is typically performed using acetic anhydride in the presence of a basic catalyst like pyridine. caltech.educaltech.edu

Polycyclic Alcohol + Acetic Anhydride → Polycyclic Acetate + Acetic Acid

This method is widely applicable to various alcohols, including those with sterically hindered hydroxyl groups found in polycyclic systems. caltech.edu The reaction is generally rapid and can be carried out by heating the alcohol with the reagents. caltech.educaltech.edu The use of anhydrous pyridine is recommended to avoid poor reaction yields due to the presence of water. caltech.educaltech.edu

The derivatization process serves multiple purposes in chemical analysis. It can improve the thermal stability and volatility of the compound, making it more suitable for gas chromatography (GC) analysis. researchgate.net The resulting acetate esters are also generally stable for long-term storage when kept dry. caltech.edu

Table 3: Reagents and Conditions for Acetate Derivatization

| Reagent | Purpose | Typical Conditions |

| Acetic Anhydride | Acetylating Agent | Used in excess |

| Pyridine (anhydrous) | Basic Catalyst | Added to the reaction mixture |

| Heating | To drive the reaction to completion | ~70°C for 20-30 minutes |

Data compiled from procedural guides for chemical analysis. caltech.educaltech.edu

Chemical Reactivity and Mechanistic Investigations of Tricyclodecanyl Acetate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in tricyclodecanyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification reactions, common pathways for ester transformation. These reactions can be catalyzed by acids or bases and involve nucleophilic attack at the carbonyl carbon of the acetate group. wikipedia.orgmasterorganicchemistry.com

The cleavage and exchange of the acetate group in tricyclodecanyl acetate can be significantly accelerated by catalysts. While specific studies on this compound are not prevalent, the behavior of similar esters provides a strong basis for understanding these catalytic processes. Both acid and base catalysis are effective. Strong acids protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (transesterification). wikipedia.orglibretexts.org Strong bases, conversely, generate a more potent nucleophile (e.g., hydroxide (B78521) or an alkoxide) that directly attacks the carbonyl carbon. srsintl.commasterorganicchemistry.com

Zinc(II) carboxylates, such as zinc acetate, have emerged as effective catalysts for esterification and transesterification reactions. nih.govpsiberg.com Zinc(II) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack. mdpi.com

Several mechanisms have been proposed for zinc-catalyzed transesterification. conicet.gov.ar

Lewis Acid Mechanism: The zinc ion coordinates directly to the carbonyl group of the ester, activating it for attack by an alcohol.

Methanol Coordination Mechanism: The catalyst first coordinates with the alcohol, followed by a "carboxylate shift," which generates a more reactive zinc-alkoxide species that then reacts with the ester. conicet.gov.ar

Co-coordination Mechanism: Both the alcohol and the ester coordinate simultaneously to the zinc center before the reaction proceeds. conicet.gov.ar

Given the steric bulk of the tricyclodecane moiety, the specific pathway for this compound would likely be influenced by the accessibility of the zinc catalytic center. The use of zinc salts like zinc oxide or zinc carbonate is also common, which can be fully recovered and recycled after the reaction. nih.gov

Table 1: Proposed Mechanistic Steps in Zinc-Catalyzed Transesterification of this compound

| Step | Description | Key Intermediates |

| 1. Catalyst Activation | Zinc carboxylate interacts with an alcohol (R'-OH). | Zinc-alkoxide species |

| 2. Nucleophilic Attack | The activated alcohol or another nucleophile attacks the carbonyl carbon of this compound. | Tetrahedral intermediate |

| 3. Intermediate Breakdown | The tetrahedral intermediate collapses, eliminating the original alcohol (tricyclodecanol) or the new alcohol. | Products and regenerated catalyst |

Solvent and temperature are critical parameters that significantly influence the kinetics of hydrolysis and transesterification of esters like this compound.

Solvent Effects: The polarity of the solvent plays a crucial role. For base-catalyzed hydrolysis (saponification), increasing the content of organic co-solvents like ethanol (B145695) in aqueous mixtures generally leads to a decrease in the reaction rate. ias.ac.in This is often attributed to the stabilization of the ground state reactants more than the transition state. However, the effect is not solely dependent on the dielectric constant, as specific solvent-solute interactions are also important. ias.ac.in In some cases, using dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can cause dramatic rate accelerations, sometimes by factors of up to 106–107, by desolvating the nucleophile and increasing its reactivity. frontiersin.org The choice of solvent can also affect catalyst activity; for instance, the polarity of the solvent can impact the dispersion and interaction of a catalyst with its support and reactants. nih.gov

Table 2: General Influence of Solvent and Temperature on Ester Hydrolysis

| Parameter | General Effect on Rate | Rationale |

| Increasing Solvent Polarity (Protic) | Decreases (Saponification) | Better solvation of the ground state nucleophile (e.g., OH⁻) reduces its reactivity. |

| Using Dipolar Aprotic Solvents | Increases | Poor solvation of the anionic nucleophile increases its effective reactivity. frontiersin.org |

| Increasing Temperature | Increases | Provides molecules with sufficient activation energy to overcome the reaction barrier. |

Reactions Involving the Tricyclic Hydrocarbon Framework

The tricyclo[5.2.1.02,6]decane skeleton of this compound is a saturated, sterically hindered framework. Its reactivity is characterized by a general lack of facile transformations due to the strength of the C-C and C-H sigma bonds and significant steric shielding. googleapis.comgoogle.com

Direct substitution reactions on the saturated tricyclic framework are challenging.

Electrophilic Substitution: Electrophilic substitution typically occurs on electron-rich systems, such as aromatic rings or alkenes. wikipedia.org The saturated, non-aromatic nature of the tricyclodecane skeleton makes it inert to common electrophilic substitution reactions under normal conditions. Forcing conditions, such as those involving superacids, might lead to C-H activation, but this is generally not a selective or synthetically useful pathway.

Nucleophilic Substitution: Nucleophilic substitution requires a suitable leaving group. matanginicollege.ac.in As the tricyclodecane framework consists solely of carbon and hydrogen atoms, there are no inherent leaving groups. Therefore, direct nucleophilic attack on the hydrocarbon skeleton is not a feasible reaction pathway. Any nucleophilic substitution would logically target the ester's carbonyl carbon, leading to hydrolysis or transesterification as previously discussed, or the alkyl carbon attached to the oxygen, which is a much less common pathway for esters. masterorganicchemistry.comlibretexts.org

The rigid, bridged structure of the tricyclodecane system is prone to rearrangement reactions, particularly under acid-catalyzed conditions that can generate carbocation intermediates. The tricyclodecane framework can be viewed as a derivative of norbornane, which is well-known for undergoing Wagner-Meerwein rearrangements.

Upon protonation and loss of a leaving group (which could be initiated from a derivative of tricyclodecanol), a carbocation would form on the tricyclic skeleton. This carbocation could then undergo a series of 1,2-hydride or 1,2-alkyl shifts to relieve ring strain and form a more stable carbocation. Such rearrangements are characteristic of polycyclic bridged systems and can lead to the formation of isomeric structures. rsc.org For example, the isomerization of endo-tricyclodecane to the thermodynamically more stable adamantane (B196018) can be achieved using Lewis acid catalysts like aluminum chloride. researchgate.netacs.org Similarly, acid-catalyzed rearrangements of other tricyclic derivatives are known to produce novel skeletal structures. rsc.org It is plausible that under strong acidic conditions, particularly at elevated temperatures, the tricyclic framework of this compound or its derivatives could undergo complex skeletal rearrangements.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The saturated tricyclodecane skeleton is resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would be required to cleave the C-C or C-H bonds, likely leading to a mixture of products, including ketones and carboxylic acids, through non-selective oxidation. The acetate group itself is generally stable to oxidation, though under certain biological or harsh chemical conditions, it can be oxidized. nih.gov

Reductive Transformations: The ester group is the primary site for reduction. This compound can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the acyl-oxygen bond to produce two alcohols: ethanol and tricyclodecanol. The tricyclic hydrocarbon framework is saturated and therefore unreactive towards common catalytic hydrogenation or other standard reduction methods. A related compound, hexahydro-4,7-methano-1H-indenyl acrylate (B77674), can be reduced using hydrogen gas with a palladium catalyst, which reduces the acrylate double bond, but this functionality is absent in this compound.

Table 3: Summary of Potential Reactive Transformations

| Reaction Type | Reagents/Conditions | Expected Product(s) |

| Hydrolysis (Acid) | Dilute H₂SO₄ or HCl, Heat | Tricyclodecanol, Acetic Acid |

| Hydrolysis (Base) | NaOH or KOH, Heat | Tricyclodecanol, Acetate Salt |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-acetate), Tricyclodecanol |

| Reduction | LiAlH₄, then H₂O | Tricyclodecanol, Ethanol |

| Rearrangement | Strong Lewis Acid (e.g., AlCl₃) | Isomeric Tricyclic Structures (e.g., Adamantane derivatives) |

Advanced Organic Reactions Modulating the this compound Structure (e.g., Heck Reaction Principles for related acetates)

While specific advanced organic reactions modifying the this compound structure are not widely detailed in dedicated literature, the principles for its functionalization can be thoroughly understood by examining palladium-catalyzed cross-coupling reactions applied to analogous cyclic and acetate-containing molecules. The Mizoroki-Heck reaction, in particular, serves as a powerful and versatile tool for carbon-carbon bond formation, and its principles are directly applicable to potential precursors of the tricyclodecane framework. byjus.comtestbook.comwikipedia.org

The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org This process is fundamental to synthetic organic chemistry for its ability to form substituted alkenes with high efficiency and tolerance for various functional groups. testbook.com The reaction proceeds through a well-established catalytic cycle involving organopalladium intermediates. byjus.comwikipedia.org

General Principles of the Mizoroki-Heck Reaction:

The catalytic cycle can be summarized in several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl- or vinyl-halide (R-X) bond, forming a Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center and subsequently inserts into the Pd-R bond in a syn-addition manner. byjus.com

β-Hydride Elimination: A hydrogen atom from a β-carbon (relative to the palladium) is eliminated, also in a syn fashion, to form the final substituted alkene product and a palladium-hydride species. diva-portal.org

Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle. testbook.com

The core components of a Heck reaction are summarized in the table below.

| Component | Role in Reaction | Common Examples |

| Alkene | The substrate that undergoes substitution of a vinylic hydrogen. | Styrene, Acrylates, Cyclohexene (B86901), Cyclopentene (B43876) testbook.commdpi.com |

| Unsaturated Halide/Triflate | The electrophilic partner that provides the aryl, vinyl, or benzyl (B1604629) group. | Iodobenzene (B50100), Bromonaphthalene, Vinyl triflates byjus.comwikipedia.org |

| Catalyst (Precursor) | Source of the active Pd(0) species that facilitates the C-C bond formation. | Palladium(II) acetate (Pd(OAc)₂), Palladium chloride (PdCl₂), Tetrakis(triphenylphosphine)palladium(0) byjus.comtestbook.com |

| Ligand | Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and influences selectivity. | Triphenylphosphine (PPh₃), BINAP, PHOX byjus.com |

| Base | Regenerates the Pd(0) catalyst at the end of the cycle. | Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) byjus.comnih.gov |

| Solvent | Provides the medium for the reaction. | Dimethylformamide (DMF), Acetonitrile (B52724), Toluene mdpi.comacs.org |

Application to Related Cyclic Systems

The tricyclodecane core is a complex, saturated polycyclic structure. To apply Heck-type chemistry, an unsaturated analogue, such as a tricyclodecenyl halide or triflate, would be required. The reactivity of such a system can be inferred from studies on simpler cyclic olefins like cyclohexene and cyclopentene. mdpi.comthieme-connect.de

The Heck reaction involving cyclic olefins presents unique challenges and opportunities, particularly concerning regioselectivity. The reaction can yield a mixture of products, including mono- and diarylated olefins, with the position of the new double bond being a critical outcome to control. mdpi.com For example, the palladium-catalyzed reaction between iodobenzene and cyclohexene can produce different monoarylated isomers.

Research into the Heck coupling of iodobenzene with cyclohexene highlights the influence of reaction conditions on product distribution. mdpi.com The use of different palladium catalysts and bases can alter the yield of the desired arylated cycloalkenes.

| Catalyst | Base | Solvent | Temperature (°C) | Monoarylated Product Yield (%) |

| Pd(OAc)₂ | NaHCO₃ | [Bu₄N]Br | 140 | ~57 |

| Pd(OAc)₂ | KOH | [Bu₄N]Br | 140 | ~67 |

| PdCl₂(PhCN)₂ | NaHCO₃ | [Bu₄N]Br | 140 | ~60 |

| PdCl₂(PhCN)₂ | KOH | [Bu₄N]Br | 140 | ~60 |

| Data derived from studies on the Heck coupling of iodobenzene with cyclohexene. mdpi.com |

Mechanistic Nuances with Acetates

While the this compound itself is saturated, related acetate-containing molecules can actively participate in advanced palladium-catalyzed reactions. For instance, propargylic acetates can couple with cycloalkenes in an asymmetric intermolecular Heck reaction to generate chiral fused cyclobutenes. thieme-connect.com In these transformations, the palladium catalyst activates the propargylic acetate, which then reacts with the cycloalkene. thieme-connect.comnih.gov This demonstrates that the acetate group can be part of a reactive partner in complex C-C bond-forming sequences.

Furthermore, intramolecular Heck reactions are exceptionally powerful for constructing complex polycyclic systems, including those with congested quaternary carbon centers. chim.itd-nb.infolibretexts.org This strategy is highly relevant for the synthesis of intricate natural products and could be envisioned for elaborating the tricyclodecane skeleton from a suitably designed acyclic or less complex cyclic precursor containing an alkene and an aryl halide tethered together. The conformational rigidity of cyclic intermediates often allows for high stereocontrol during the key insertion and elimination steps. d-nb.info

Advanced Analytical and Spectroscopic Characterization of Tricyclodecanyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Tricyclodecanyl acetate (B1210297) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the complexity of the tricyclic ring system in Tricyclodecanyl acetate results in significant signal overlap, making a complete assignment from 1D spectra alone challenging. huji.ac.il Multi-dimensional NMR experiments are essential to resolve these ambiguities by spreading the signals over two dimensions. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would reveal the connectivity of protons within the intricate polycyclic structure and the ethyl group of the acetate moiety. Cross-peaks in the 2D plot connect coupled protons, allowing for the tracing of entire spin systems within the molecule. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orglibretexts.org For this compound, an HSQC or HMQC spectrum would show a cross-peak for every C-H bond, definitively linking each proton signal to its corresponding carbon signal. uvic.ca This is crucial for assigning the carbon skeleton.

Table 1: Representative 2D NMR Correlations for this compound Structural Elucidation This table is illustrative, showing the type of data obtained from 2D NMR experiments.

| Experiment | Correlated Nuclei | Information Provided for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows proton-proton couplings within the tricyclic rings and helps establish neighbor relationships. |

| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Directly links each proton to the carbon it is attached to, assigning C-H pairs. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connects molecular fragments by showing long-range correlations, e.g., from the acetate methyl protons to the carbonyl carbon. |

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. nih.gov Unlike other chromatographic techniques, qNMR does not require an identical reference standard for the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, qNMR can be employed to accurately determine its purity. By integrating the area of a well-resolved signal from the analyte and comparing it to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated with high precision. researchgate.net This method is also valuable for monitoring the progress of its synthesis, allowing chemists to quantify the conversion of reactants to products over time directly in the reaction mixture.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisresearchgate.netcore.ac.uk

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). copernicus.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₂H₁₈O₂, the calculated monoisotopic mass is 194.13068 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₂ | PubChem nih.gov |

| Calculated Exact Mass | 194.13068 Da | PubChem nih.gov |

| Typical HRMS Measurement | ~194.1307 ± 0.0005 Da | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Differentiationsdsu.educore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is exceptionally well-suited for analyzing volatile compounds like this compound, which may be present in complex mixtures such as fragrances or reaction products. uga.edu

In a GC-MS analysis, the GC column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component, including different isomers of this compound, elutes from the column, it enters the mass spectrometer. The MS then generates a mass spectrum for each component. The fragmentation pattern, which is a unique fingerprint of the molecule, helps in its identification. libretexts.orgmiamioh.edu The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the compound. researchgate.net

Isotope Incorporation Studies via MSsdsu.edu

Mass spectrometry is a powerful tool for studies involving isotopic labeling, where atoms in a molecule are replaced by their heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C). These studies can provide insights into reaction mechanisms and metabolic pathways.

If this compound were synthesized using isotopically labeled precursors, MS would be the primary technique to confirm the location and extent of isotope incorporation. For example, if a ¹³C-labeled acetyl group was used in the synthesis, the resulting this compound would exhibit a molecular ion peak at a higher m/z value corresponding to the mass of the incorporated isotopes. The fragmentation pattern would also shift, allowing researchers to determine which parts of the molecule contain the isotopic label, thereby elucidating the reaction pathway. northwestern.edu

Chromatographic Separation Techniques for Purity and Isomer Analysis

The analysis of this compound, a compound characterized by a complex three-ring structure and the potential for multiple stereoisomers, necessitates sophisticated chromatographic techniques for effective separation, purity assessment, and isomer analysis. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed, often requiring specialized columns and meticulously developed methodologies to resolve the intricate mixture of potential isomers.

Gas Chromatography (GC) with Specialized Columns for Complex Mixtures

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. youtube.com For complex mixtures containing structural and stereoisomers of this compound, the choice of the GC column is critical. fishersci.com

Standard non-polar columns, such as those with a poly(dimethyl siloxane) stationary phase, separate compounds primarily based on their boiling points. fishersci.comsigmaaldrich.com However, to achieve a more refined separation of this compound isomers, which may have very similar boiling points, columns with varying polarities are employed. Intermediate polarity columns, such as those containing phenyl or cyanopropyl functional groups, can provide alternative selectivity based on dipole-dipole or π-π interactions. sigmaaldrich.com For highly challenging separations, specialized columns, such as those with wax-type stationary phases (e.g., polyethylene (B3416737) glycol), are ideal for separating compounds based on polarity differences. youtube.comfishersci.com

The efficiency of the separation is also dependent on column dimensions. Longer columns and smaller internal diameters generally lead to higher resolution and sharper peaks, which is crucial for separating closely eluting isomers. youtube.comfishersci.com

| Column Type (Stationary Phase) | Primary Separation Principle | Application for this compound Analysis | USP Code Equivalent |

|---|---|---|---|

| Non-Polar (e.g., 100% Dimethylpolysiloxane) | Boiling Point | General purity analysis, separation of isomers with significant boiling point differences. | G1, G2, G9 sigmaaldrich.com |

| Intermediate Polarity (e.g., 5% Phenyl-methylpolysiloxane) | Boiling Point and Polarity (π-π interactions) | Enhanced resolution of aromatic-containing impurities or specific isomers. | G27, G36 |

| Polar (e.g., Polyethylene Glycol - WAX) | Polarity | Separation of isomers with subtle differences in polarity, resolving co-eluting peaks from non-polar columns. fishersci.com | G16 |

Liquid Chromatography (LC) Method Development

For less volatile derivatives or when GC is not suitable, high-performance liquid chromatography (HPLC) is the method of choice. ijnc.ir The development of a robust LC method for this compound involves a systematic approach to optimize the separation of the main component from impurities and isomers. tuwien.at

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. In this technique, a non-polar stationary phase (typically C18 or C8 silica-based) is used with a polar mobile phase. mdpi.com Method development typically involves:

Column Selection : A C18 column is often the starting point, providing good retention and selectivity for a wide range of organic molecules.

Mobile Phase Optimization : The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. waters.com The ratio of these solvents is adjusted to control the retention time of this compound. A gradient elution, where the solvent composition is changed over time, is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single run.

Additives : Small amounts of additives like ammonium (B1175870) acetate or formic acid can be added to the mobile phase to improve peak shape and selectivity. waters.com

The process of method development is often guided by a systematic evaluation of these parameters to achieve the desired resolution, peak symmetry, and analysis time. tuwien.at

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

This compound can exist as multiple stereoisomers, including enantiomers and diastereomers, due to the presence of chiral centers in its tricyclic structure. Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. iapc-obp.com Chiral chromatography is specifically designed for this purpose. gcms.czwikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. iapc-obp.comwikipedia.org This differential interaction results in different retention times for the enantiomers, allowing for their separation and quantification.

Commonly used CSPs for the separation of chiral molecules include those based on:

Polysaccharides : Derivatives of cellulose (B213188) or amylose (B160209) are widely used due to their broad applicability for separating a wide range of chiral compounds. uff.br

Cyclodextrins : These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on inclusion complexation. wikipedia.orgnih.gov The fit of the analyte within the cyclodextrin (B1172386) cavity, along with interactions with the polar hydroxyl groups, drives the chiral recognition mechanism. wikipedia.org

The separation of this compound enantiomers and diastereomers is crucial for determining the stereochemical purity of a sample, which can be critical in fields such as fragrance and pharmaceuticals where different stereoisomers may exhibit different biological or sensory properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure of this compound. mdpi.com These techniques are used to identify functional groups, confirm molecular identity, and analyze the compound's conformation.

IR and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of polar bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about the vibrations of both polar and non-polar bonds.

For this compound, the key functional group is the acetate ester. Its presence can be confirmed by characteristic vibrational bands:

C=O Stretch : A strong absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹, is characteristic of the carbonyl group in an aliphatic ester. vscht.cz

C-O Stretch : The C-O single bond of the ester group also gives rise to strong bands in the IR spectrum, usually found in the 1000-1300 cm⁻¹ region. vscht.cz

C-H Stretch : The C-H bonds of the tricyclodecane ring system will show stretching vibrations just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the tricyclodecane moiety. The C-C bond vibrations of the ring structure often produce strong signals in the Raman spectrum, which can be weak or absent in the IR spectrum. unl.pt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique for Observation | Structural Information |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | IR & Raman | Presence of the tricyclodecane hydrocarbon structure. vscht.czspectroscopyonline.com |

| C=O Stretch (Ester) | 1735-1750 | IR (Strong) | Confirms the presence of the acetate functional group. vscht.cz |

| C-O Stretch (Ester) | 1000-1300 | IR (Strong) | Confirms the ester linkage. vscht.cz |

| C-C Stretch (Ring) | 800-1200 | Raman (Stronger) | Provides information on the tricyclodecane ring backbone. unl.pt |

| Fingerprint Region | <1500 | IR & Raman | Complex vibrations unique to the specific isomer and its conformation. mdpi.com |

Theoretical and Computational Chemical Investigations of Tricyclodecanyl Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations solve the electronic Schrödinger equation to provide detailed information about a molecule's electronic structure. wikipedia.org These "from first principles" or ab initio methods use only physical constants as input to predict a wide range of chemical properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. austinpublishinggroup.com It offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists to study the molecular and electronic structures of complex molecules. austinpublishinggroup.comnih.gov

For Tricyclodecanyl Acetate (B1210297), DFT would be applied to perform a full geometry optimization, starting from an approximate 3D structure. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found, representing the most stable molecular geometry. nih.gov From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.

The results of such a calculation would provide a detailed picture of the molecule's three-dimensional shape, including the conformation of the tricyclic cage and the orientation of the acetate group. This information is crucial for understanding its steric and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for Tricyclodecanyl Acetate from a Hypothetical DFT Calculation (B3LYP/6-31G)*

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Angle | O=C-O | 124.5° |

| Dihedral Angle | C-O-C-C (ester linkage) | 178.2° |

Furthermore, DFT calculations yield insights into the molecule's reactivity through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). austinpublishinggroup.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. austinpublishinggroup.com

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. chemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation—the way electrons interact and avoid each other. wikipedia.orgchemeurope.com

More advanced and computationally expensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are employed to achieve higher accuracy by incorporating electron correlation effects. These methods can provide very precise predictions of electronic properties, making them the gold standard for smaller molecules or for benchmarking other methods. researchgate.net

For this compound, high-accuracy ab initio calculations could be used to refine the electronic properties obtained from DFT. This would be particularly useful for calculating a precise value for the dipole moment, polarizability, and ionization energies, which are fundamental to understanding the molecule's interaction with light and other molecules.

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Method | Calculated Value |

|---|---|---|

| Ground State Energy | Hartree-Fock (HF) | -617.8 Hartrees |

| HOMO-LUMO Gap | HF/6-31G* | 11.2 eV |

| Dipole Moment | MP2/cc-pVDZ | 1.95 Debye |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model a system of atoms and molecules using classical mechanics, where the forces between atoms are described by a force field.

An MD simulation of this compound, either in a vacuum or surrounded by solvent molecules, would reveal its dynamic behavior. The simulation would track the trajectory of each atom over a period of nanoseconds or longer, providing a movie-like view of its motion. mdpi.com This approach is essential for exploring the molecule's conformational landscape—the collection of different shapes it can adopt through bond rotations and flexing. researchgate.net For a complex ring system like tricyclodecane, MD can identify the most stable conformations and the energy barriers between them. sapub.org

Analysis of the simulation trajectory can provide key metrics such as the Root Mean Square Deviation (RMSD), which measures the stability of the molecular structure over time. semanticscholar.org Furthermore, if solvent molecules are included, MD can be used to study solvation effects and calculate intermolecular interaction energies, revealing how this compound interacts with its environment.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

To study a reaction involving this compound, such as its synthesis via esterification or its hydrolysis, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Using quantum chemical methods like DFT, the geometry of the transition state can be optimized. A frequency analysis is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical parameter that determines the reaction rate. nih.gov This in silico approach allows for the detailed examination of reaction mechanisms, providing insights that can be used to optimize reaction conditions or design better catalysts. nih.gov

Table 3: Hypothetical Activation Energies for the Acid-Catalyzed Hydrolysis of this compound

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Protonation of Carbonyl Oxygen | DFT (M06-2X) | 5.2 |

| Nucleophilic attack by Water (TS1) | DFT (M06-2X) | 18.7 |

| Proton Transfer (TS2) | DFT (M06-2X) | 9.8 |

Application of Machine Learning and Artificial Intelligence in Tricyclic Compound Design and Catalyst Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in chemistry. nih.gov These approaches leverage large datasets to build predictive models that can accelerate the discovery and design of new molecules and catalysts. nih.govyoutube.com

For tricyclic compounds, ML models can be trained on databases of known molecules to learn the relationship between chemical structure and desired properties (a technique known as Quantitative Structure-Activity Relationship or QSAR). youtube.com These models can then be used to screen virtual libraries of new tricyclic derivatives, predicting their properties without the need for expensive synthesis and testing. atomwise.com Generative AI models can even design novel molecular structures from scratch that are optimized for a specific function. springernature.com

In the context of catalysis, ML algorithms can predict the performance of potential catalysts for reactions like the synthesis of this compound. rsc.org By analyzing features of the catalyst and reactants, models can predict reaction outcomes such as yield and selectivity. researchgate.net This data-driven approach significantly speeds up the traditionally slow and empirical process of catalyst discovery, paving the way for more efficient and sustainable chemical processes. youtube.comarxiv.org

Environmental Chemical Pathways and Degradation Mechanisms of Tricyclodecanyl Acetate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a crucial process in the environmental breakdown of organic compounds like Tricyclodecanyl acetate (B1210297). This process is mediated by microorganisms that utilize the compound as a source of carbon and energy. The degradation is anticipated to proceed through two main steps: the cleavage of the ester bond and the subsequent breakdown of the tricyclic core.

The initial and most accessible step in the biodegradation of Tricyclodecanyl acetate is the enzymatic hydrolysis of its ester linkage. This reaction is catalyzed by esterase enzymes, such as lipases and carboxylesterases, which are widespread in various microorganisms. nih.govresearchgate.net The hydrolysis of the ester bond would yield Tricyclodecanol and acetic acid.

CH₃COOC₁₀H₁₅ + H₂O → C₁₀H₁₅OH + CH₃COOH (this compound + Water → Tricyclodecanol + Acetic Acid)

The rate of this enzymatic hydrolysis can be influenced by the steric hindrance around the carbonyl group of the ester. nih.govarkat-usa.org The bulky tricyclic moiety of this compound may present a degree of steric hindrance, potentially affecting the rate of enzymatic attack compared to simpler, linear acetates. nih.govarkat-usa.orgresearchgate.net However, microbial esterases have demonstrated the ability to hydrolyze a wide range of esters, including those with complex structures. nih.gov Studies on other sterically hindered esters have shown that while the reaction rate may be slower, hydrolysis still proceeds effectively under favorable conditions. arkat-usa.orgresearchgate.net

Table 1: Factors Influencing the Enzymatic Hydrolysis of Esters

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Can decrease the rate | The bulky chemical structure may limit enzyme access to the ester linkage. nih.govarkat-usa.org |

| Enzyme Specificity | Variable | Different microbial esterases exhibit varying affinities for different ester substrates. nih.gov |

| Temperature | Increases to an optimum | Enzymatic activity generally increases with temperature up to an optimal point. |

| pH | Optimal range exists | Enzyme activity is pH-dependent, with most microbial esterases functioning optimally near neutral pH. |

Following the initial hydrolysis, the resulting Tricyclodecanol, an alicyclic alcohol, would be subject to further microbial degradation. The breakdown of such complex cyclic structures is a known microbial process, although it can be slower than the degradation of simpler aliphatic compounds. scispace.comresearchgate.net The mineralization of the tricyclic moiety likely involves a series of oxidative steps.

Microorganisms, particularly bacteria from genera such as Nocardia and Rhodococcus, are known to degrade alicyclic hydrocarbons. researchgate.netmicrobiologyresearch.org The degradation pathway for the tricyclic structure of Tricyclodecanol would likely be initiated by monooxygenase or dehydrogenase enzymes, which introduce oxygen into the ring system, leading to the formation of ketones. scispace.commicrobiologyresearch.org Subsequent enzymatic reactions would lead to ring cleavage, breaking the cyclic structure into smaller, more readily metabolizable fragments. These fragments can then enter central metabolic pathways, such as the beta-ketoadipate pathway, and ultimately be mineralized to carbon dioxide and water. nih.gov

The complete mineralization of the tricyclic structure is a multi-step process that may require the synergistic action of a consortium of different microbial species. researchgate.net

Photochemical and Hydrolytic Degradation Pathways

In addition to biodegradation, this compound can be degraded by abiotic processes, including photochemical reactions in the atmosphere and hydrolysis in aquatic environments.

As a volatile organic compound (VOC), this compound released into the atmosphere is susceptible to photodegradation. This process is primarily driven by reactions with hydroxyl radicals (•OH), which are generated photochemically in the atmosphere. acs.org The reaction with •OH radicals is expected to be the dominant atmospheric degradation pathway for isoamyl acetate, a structurally simpler ester. acs.org For this compound, this reaction would likely involve hydrogen abstraction from the tricyclic ring or the acetate group, initiating a cascade of oxidative reactions. acs.org

Direct photolysis, where the molecule absorbs UV radiation and undergoes degradation, is also a potential pathway, although its significance depends on the molecule's ability to absorb sunlight. semanticscholar.orgresearchgate.net The carbonyl group in the acetate moiety can act as a chromophore, absorbing UV light and leading to the cleavage of the ester bond or other parts of the molecule. semanticscholar.org Studies on other acetates have shown that photodegradation can lead to the formation of various smaller molecules. semanticscholar.orgmdpi.com

In aquatic environments, this compound can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond. The rate of this reaction is highly dependent on the pH of the water. Ester hydrolysis can be catalyzed by both acids and bases. chemrxiv.orgias.ac.in

Acid-catalyzed hydrolysis: Under acidic conditions (low pH), the reaction rate is proportional to the concentration of hydronium ions (H₃O⁺).

Neutral hydrolysis: At neutral pH, the uncatalyzed reaction with water is generally slow.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions (high pH), the reaction rate is significantly faster and is proportional to the concentration of hydroxide (B78521) ions (OH⁻). chemrxiv.org

The steric hindrance of the tricyclic group in this compound is expected to influence the kinetics of hydrolysis, likely slowing the reaction rate compared to less hindered esters. chemrxiv.orgias.ac.in

Table 2: Expected Relative Rates of Hydrolysis for this compound at Different pH Values

| pH Condition | Catalyst | Expected Relative Rate |

| Acidic (pH < 7) | H₃O⁺ | Moderate |

| Neutral (pH = 7) | H₂O | Slow |

| Alkaline (pH > 7) | OH⁻ | Fast |

Sorption and Mobility Processes in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. As a lipophilic ("fat-loving") compound, it is expected to have a strong affinity for the organic matter present in soils and sediments. researchgate.netfrontiersin.orgusgs.gov

The primary mechanism of sorption for non-polar organic compounds like this compound is partitioning into soil organic matter. usgs.gov This process reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility and transport to groundwater. usgs.gov The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to be sorbed to organic matter and thus have lower mobility.

The clay content of soil can also play a role in sorption, although for hydrophobic organic compounds, the affinity for organic matter is generally the dominant factor. frontiersin.orgmdpi.com The dissipation of fragrance materials in sludge-amended soils has been observed to be rapid initially, with sorption to organic matter being a key factor influencing their persistence and leaching potential. nih.gov

Adsorption to Soil and Sediment Components

The tendency of this compound to adsorb to soil and sediment is a key factor in determining its mobility and bioavailability in the environment. This process is largely influenced by the compound's octanol-water partition coefficient (Log P), which provides an indication of its hydrophobicity. A higher Log P value suggests a greater affinity for organic matter in soil and sediment over water.

A Safety Data Sheet for a product containing this compound advises to "Keep away from drains, surface- and groundwater and soil," which suggests that the compound has the potential to contaminate these environmental compartments. johndwalsh.com

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication for Adsorption |

| Log P (Octanol-Water Partition Coefficient) | 3.4 | Moderate potential for adsorption to organic matter in soil and sediment. |

Data sourced from International Flavors & Fragrances Inc. iff.com

Leaching Potential in Groundwater Systems

The potential for this compound to leach through the soil profile and contaminate groundwater resources is inversely related to its adsorption affinity. The moderate Log P value of 3.4 suggests that while the compound will exhibit some retention in the soil matrix, particularly in soils with higher organic matter content, a potential for leaching cannot be entirely dismissed. iff.com

In the absence of specific leaching studies, the compound's persistence is a critical consideration. Information from International Flavors & Fragrances Inc. indicates that this compound is "non-biodegradable." iff.com This lack of degradation means that over time, and with continuous or significant loading into the environment, even a compound with moderate adsorption potential could eventually migrate through the soil column and reach groundwater. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of a closely related substance as "Harmful to aquatic life with long lasting effects" further supports the persistent nature of such compounds. nih.gov

Volatilization and Atmospheric Transport and Transformation Mechanisms

The movement of this compound into the atmosphere is governed by its vapor pressure. A low vapor pressure indicates a lower tendency for a substance to volatilize from surfaces or from the dissolved phase in water. The reported vapor pressure for this compound is 0.016649 mm Hg at 23°C, which is relatively low. iff.com This suggests that volatilization is not a primary environmental transport pathway for this compound under typical environmental conditions.

Consequently, significant long-range atmospheric transport of this compound is unlikely. While some volatilization may occur, the compound is expected to predominantly reside in the terrestrial and aquatic compartments due to its moderate Log P and low vapor pressure.

Detailed studies on the atmospheric transformation mechanisms of this compound, such as its reaction with hydroxyl radicals or its potential for photolysis, are not available in the public scientific literature. However, given its low volatility, its atmospheric residence time and the significance of atmospheric degradation pathways are likely to be limited compared to its fate in soil and water.

Table 2: Physical Property of this compound Relevant to Volatilization

| Property | Value | Implication for Volatilization |

| Vapor Pressure | 0.016649 mm Hg @ 23°C | Low potential for volatilization and atmospheric transport. |

Data sourced from International Flavors & Fragrances Inc. iff.com

Future Directions and Emerging Research Avenues in Tricyclodecanyl Acetate Chemistry

Development of Sustainable and Green Chemistry Routes for Synthesis

The future of Tricyclodecanyl acetate (B1210297) synthesis is increasingly focused on the adoption of sustainable and green chemistry principles to minimize environmental impact. chemistryjournals.net Traditional synthesis routes for esters, including tricyclodecenyl esters, often rely on acid-catalyzed reactions with a large excess of carboxylic acids, which can lead to significant waste. chemistryjournals.netgoogle.com Green chemistry offers a framework to design more environmentally benign chemical processes by focusing on aspects like waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. chemistryjournals.net

One of the most promising green chemistry approaches for ester synthesis is the use of biocatalysis, which employs enzymes as natural catalysts. chemistryjournals.net Enzymatic reactions, particularly those utilizing lipases for esterification, are highly specific, operate under mild conditions, and generate fewer byproducts, presenting a greener alternative to conventional acid-catalyzed methods. chemistryjournals.netmdpi.com The application of biocatalysis in continuous-flow processes further enhances sustainability by allowing for efficient enzyme use and simplified product recovery. mdpi.com

The replacement of traditional volatile and toxic organic solvents with greener alternatives is another key area of development. chemistryjournals.net Water, ionic liquids, and supercritical fluids are being explored as reaction media to reduce the environmental footprint of chemical syntheses. chemistryjournals.net Microwave-assisted synthesis is also a valuable technique for reducing energy consumption and reaction times in organic synthesis. chemistryjournals.net Furthermore, there is a growing interest in utilizing renewable resources and biomass feedstocks for the production of valuable chemicals, including the precursors for polycyclic esters. mdpi.com

The development of sustainable polymerization processes and the synthesis of bio-based polymers also provide insights into greener routes for producing complex molecules. rsc.org These approaches often focus on designing recyclable materials and utilizing eco-friendly synthetic methods. rsc.org For instance, the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been successfully achieved using a continuous, one-pot, metal-free process under flow conditions, highlighting the potential for highly selective and environmentally benign syntheses of complex molecules. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Routes for Esters

| Feature | Traditional Synthesis | Green Chemistry Routes |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., sulfuric acid) | Enzymes (e.g., lipases), solid acid catalysts |

| Solvents | Volatile organic compounds (e.g., toluene, hexane) | Water, ionic liquids, supercritical fluids, solvent-free conditions |

| Reaction Conditions | High temperatures, often harsh conditions | Mild temperatures and pressures |

| Byproducts | Significant, often requiring extensive purification | Minimal, often biodegradable |

| Feedstocks | Petroleum-based | Renewable resources, biomass |

| Energy Consumption | High | Lower, especially with microwave-assisted synthesis |

| Atom Economy | Often low due to excess reagents | High, maximizing the incorporation of starting materials into the final product |

Advanced Spectroscopic and Chromatographic Methods for In Situ Reaction Monitoring

The optimization of chemical reactions, including the synthesis of Tricyclodecanyl acetate, benefits significantly from real-time monitoring of reaction progress. In situ (in the reaction mixture) monitoring techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for a deeper understanding of reaction kinetics and mechanisms. spectroscopyonline.com This is particularly crucial for reactions that are fast, involve unstable intermediates, or where sampling can perturb the chemical equilibrium. spectroscopyonline.com

Advanced spectroscopic methods are at the forefront of in situ reaction monitoring. Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is a powerful tool for tracking changes in functional groups during a reaction. unal.edu.comt.com For esterification reactions, the decrease in the C-OH band of the alcohol and the COOH band of the carboxylic acid, along with the simultaneous increase in the -COOR band of the ester, can be continuously monitored. unal.edu.co Similarly, Near-Infrared (NIR) spectroscopy coupled with multivariate calibration models like Partial Least-Squares (PLS) regression has been successfully used to quantify the components of an esterification reaction online. researchgate.net These spectroscopic techniques, when integrated into a reaction analysis system, can provide comprehensive information about the chemistry, helping to identify reaction endpoints and elucidate mechanisms. mt.com

Mass spectrometry is another powerful technique for online reaction monitoring. By using a thermal vaporizer to introduce a liquid sample into a process mass spectrometer, the concentration profiles of reactants, products, and catalysts can be determined. nih.gov This method has been successfully applied to monitor the esterification of butan-1-ol and acetic anhydride (B1165640). nih.gov

In addition to spectroscopic methods, advanced chromatographic techniques are essential for the analysis of complex polycyclic ester systems. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation and quantification of polycyclic aromatic hydrocarbons (PAHs) and related compounds. stmarys-ca.edu The coupling of these chromatographic techniques with mass spectrometry (GC-MS, LC-MS) provides a high degree of sensitivity and selectivity, allowing for the identification and structural characterization of individual compounds in complex mixtures. stmarys-ca.eduacs.org Furthermore, the development of novel stationary phases for chromatography, such as those containing π-electron systems, can enhance the selectivity for separating structurally similar polycyclic compounds. researchgate.net The combination of GC with trapped ion mobility spectrometry and high-resolution mass spectrometry offers even greater separation and identification capabilities for complex mixtures of polyaromatic compounds. nsf.gov

Table 2: Overview of In Situ Reaction Monitoring Techniques

| Technique | Principle | Information Obtained | Advantages |

|---|---|---|---|

| FTIR Spectroscopy (with ATR probe) | Measures the absorption of infrared radiation by molecular vibrations. | Real-time concentration changes of functional groups (e.g., -OH, C=O). | Non-destructive, provides structural information, suitable for a wide range of reactions. |

| NIR Spectroscopy | Measures the absorption of near-infrared radiation due to overtones and combination bands of molecular vibrations. | Quantitative concentration data of multiple components. | Can be used with fiber optics for remote sensing, less sensitive to water interference than mid-IR. |